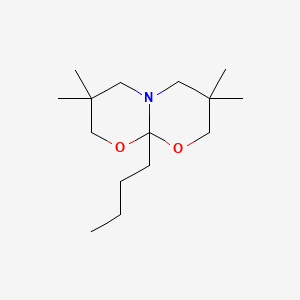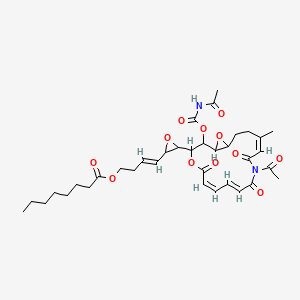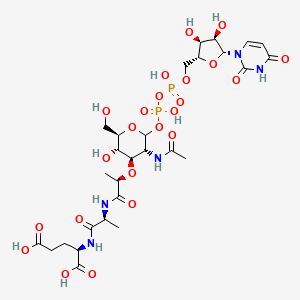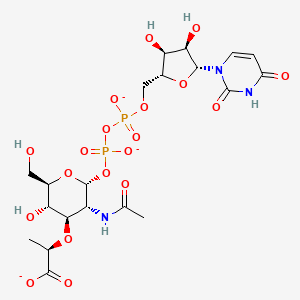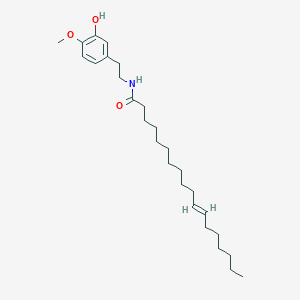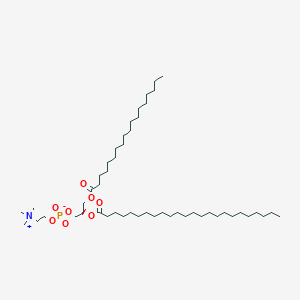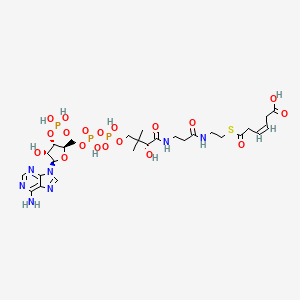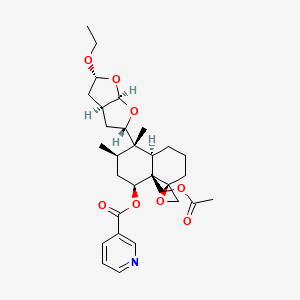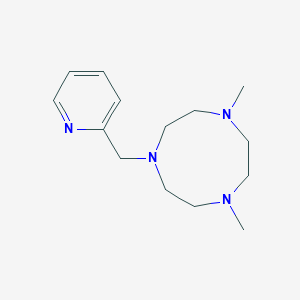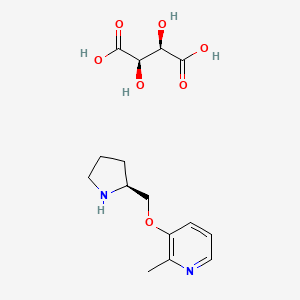
1,2-dieicosenoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dieicosenoyl-sn-glycero-3-phosphocholine is a lipid derivative with a phosphocholine backbone. It consists of two 20-carbon fatty acid chains, each having one cis double bond at the 11th carbon. This compound is a type of phosphatidylcholine, which is a major component of biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dieicosenoyl-sn-glycero-3-phosphocholine typically involves selective esterification reactions, phosphorylation, and deprotection steps. The fatty acid chains are introduced through esterification, followed by the attachment of the phosphocholine group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, often using high-performance liquid chromatography (HPLC) for purification. The process is designed to protect the product from oxidation and hydrolysis, ensuring high purity and stability .
Chemical Reactions Analysis
Types of Reactions
1,2-dieicosenoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The phosphocholine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized fatty acids.
Hydrolysis: Glycerophosphocholine and free fatty acids.
Substitution: Phosphocholine derivatives.
Scientific Research Applications
1,2-dieicosenoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: Used as an internal standard for mass spectrometric analysis.
Biology: Participates in the fusion and transport of membranes.
Medicine: Used in the preparation of liposomes for drug delivery.
Industry: Employed in the formulation of various lipid-based products
Mechanism of Action
The mechanism of action of 1,2-dieicosenoyl-sn-glycero-3-phosphocholine involves its role in membrane dynamics. It participates in the fusion and transport of membranes, influencing membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2-distearoyl-sn-glycero-3-phosphocholine: Contains saturated fatty acid chains.
1,2-dilinoleoyl-sn-glycero-3-phosphocholine: Contains polyunsaturated fatty acid chains.
1,2-didecanoyl-sn-glycero-3-phosphocholine: Contains shorter fatty acid chains .
Uniqueness
1,2-dieicosenoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. The presence of cis double bonds at the 11th carbon in each fatty acid chain contributes to its role in membrane dynamics and its applications in various fields .
Properties
Molecular Formula |
C48H92NO8P |
|---|---|
Molecular Weight |
842.2 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,46H,6-19,24-45H2,1-5H3/b22-20-,23-21-/t46-/m1/s1 |
InChI Key |
AEUCYCQYAUFAKH-DITNKEBASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)
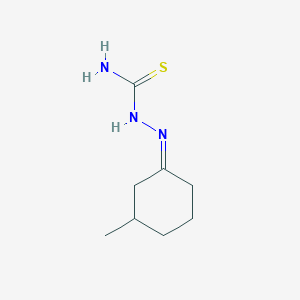
![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
